molecular formula C20H18F3NO3S B2438189 (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1704550-82-2

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2438189
CAS No.: 1704550-82-2
M. Wt: 409.42
InChI Key: PVYWSQCGELADNC-UHFFFAOYSA-N
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Description

(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C20H18F3NO3S and its molecular weight is 409.42. The purity is usually 95%.
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Biological Activity

The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a thiazepane ring. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C19H16F3NOSC_{19}H_{16}F_3NOS, with a molecular weight of approximately 373.44 g/mol. The presence of functional groups such as the ketone and aromatic systems suggests potential reactivity and biological activity.

Structural Features

FeatureDescription
Benzo[d][1,3]dioxole A fused aromatic system known for various biological activities.
Thiazepane Ring A cyclic structure that may influence pharmacokinetics and receptor interactions.
Trifluoromethyl Group Enhances lipophilicity and may improve binding affinity to biological targets.

The biological activity is hypothesized to arise from the compound's interaction with specific biological targets, including enzymes and receptors involved in metabolic processes. Computational tools like the Prediction of Activity Spectra for Substances (PASS) can estimate pharmacological effects based on structural features.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, several related compounds provide insight into its potential effects:

  • Study on Thiazepane Derivatives : Research indicates that thiazepane derivatives can interact with multiple targets in cancer therapy, suggesting that similar interactions may be present in our compound .
  • Fluorinated Compounds : The incorporation of trifluoromethyl groups in aromatic compounds has been associated with enhanced biological activity due to increased electron-withdrawing effects, impacting receptor binding .

Potential Applications

The unique structure of this compound suggests several potential applications:

  • Drug Development : Its structural characteristics may allow it to serve as a lead compound for developing new anticancer or antimicrobial agents.
  • Biological Probes : The fluorescent properties associated with some derivatives could be exploited for imaging in biological studies.

Properties

IUPAC Name

[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYWSQCGELADNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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